molecular formula C17H13FO4 B2463143 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one CAS No. 370583-45-2

2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one

Cat. No.: B2463143
CAS No.: 370583-45-2
M. Wt: 300.285
InChI Key: GUESCLVRSLZFJI-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of particular interest due to its unique chemical structure, which combines a chromenone core with a fluorine atom and dimethoxyphenyl group, potentially enhancing its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 2-fluorobenzoyl chloride.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzaldehyde reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as potassium carbonate, to form the chromenone core.

    Final Product: The final step involves purification through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the chromenone core.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chromenone derivatives.

    Substitution: Substituted chromenone derivatives with various functional groups.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

2-(3,4-dimethoxyphenyl)-6-fluoro-4H-chromen-4-one can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups but different biological activities.

    3,4-Dimethoxyphenylacetic acid: An acetic acid derivative with similar methoxy groups but different chemical properties.

    3,4-Dimethoxyphenylacetonitrile: A nitrile derivative with similar methoxy groups but different reactivity.

The uniqueness of this compound lies in its combination of a chromenone core with a fluorine atom and dimethoxyphenyl group, which enhances its stability and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-fluorochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUESCLVRSLZFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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